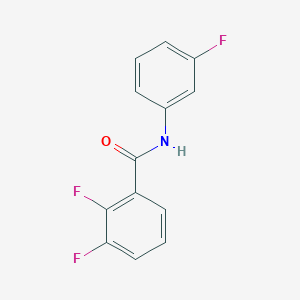
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzothiazole core with a morpholinylsulfonyl substituent, which contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of 1,3-benzothiazol-2(3H)-one with morpholine and a sulfonylating agent. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reaction conditions include the use of solvents such as dichloromethane or acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods aim to optimize the reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Applications De Recherche Scientifique
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the benzothiazole core can participate in various biochemical processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-morpholin-4-yl-pyridine-3-sulfonyl chloride
- Morpholin-4-yl-acetic acid
Uniqueness
6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific combination of a benzothiazole core and a morpholinylsulfonyl substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Propriétés
Formule moléculaire |
C11H12N2O4S2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
6-morpholin-4-ylsulfonyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H12N2O4S2/c14-11-12-9-2-1-8(7-10(9)18-11)19(15,16)13-3-5-17-6-4-13/h1-2,7H,3-6H2,(H,12,14) |
Clé InChI |
SYOAHCVIHIKOIP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B15006647.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B15006654.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B15006657.png)
![methyl 4-methyl-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B15006660.png)
![2-{[(4-Amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]thio}-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B15006663.png)
![2-{3-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15006667.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15006669.png)


![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B15006697.png)

![N-[4-(3,4,5-Trimethoxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B15006709.png)
![4-[3-(4-chlorophenyl)-11-(3-nitrophenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B15006712.png)
![1,3-Benzodioxol-5-yl 4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B15006720.png)
